molecular formula C11H14OS B14211948 2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene CAS No. 821799-89-7

2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene

Cat. No.: B14211948
CAS No.: 821799-89-7
M. Wt: 194.30 g/mol
InChI Key: YFIKGAIZUXTYLH-UHFFFAOYSA-N
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Description

2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene can be achieved through several synthetic routes. One common method involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a thiophene derivative is coupled with a suitable alkene precursor under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), and is carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling techniques but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the alkene or thiophene ring positions using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, NaBH4, ethanol, and THF as solvent.

    Substitution: Halogens (e.g., bromine), organometallic reagents (e.g., Grignard reagents), and solvents like THF or DMF.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated thiophenes, organometallic derivatives.

Scientific Research Applications

2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
  • (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
  • (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one

Uniqueness

2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

821799-89-7

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-(1-prop-2-enoxybut-3-enyl)thiophene

InChI

InChI=1S/C11H14OS/c1-3-6-10(12-8-4-2)11-7-5-9-13-11/h3-5,7,9-10H,1-2,6,8H2

InChI Key

YFIKGAIZUXTYLH-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CS1)OCC=C

Origin of Product

United States

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